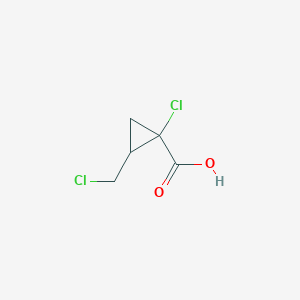
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)benzene-1-sulfonyl chloride, also known as piperidine-1-sulfonyl chloride (PSC), is a versatile reagent used in organic synthesis. It is a powerful reagent capable of cleaving a wide range of organic molecules, including peptides, amines, and carboxylic acids. PSC is widely used in the field of medicinal chemistry, as it can be used to synthesize a variety of pharmaceuticals and other bioactive compounds. In addition, PSC has also been used in the synthesis of peptides and proteins, and as a catalyst in organic reactions.
Scientific Research Applications
PSC is widely used in the field of medicinal chemistry, as it can be used to synthesize a variety of pharmaceuticals and other bioactive compounds. In addition, PSC has also been used in the synthesis of peptides and proteins, and as a catalyst in organic reactions.
PSC has also been used in the synthesis of peptide and protein libraries, which are used in drug discovery and development. It has also been used in the synthesis of peptide and protein-based drugs, such as peptide hormones and enzyme inhibitors. PSC has also been used in the synthesis of peptide and protein-based vaccines, as well as in the synthesis of peptide and protein-based biotherapeutics.
Mechanism of Action
PSC is a powerful reagent that can cleave a wide range of organic molecules, including peptides, amines, and carboxylic acids. It does this by forming a stable thioester bond with the substrate, which is then cleaved by hydrolysis. This reaction is catalyzed by a base, such as potassium carbonate, and is typically completed in a few minutes.
Biochemical and Physiological Effects
PSC has been used in the synthesis of a variety of pharmaceuticals and other bioactive compounds. It has also been used in the synthesis of peptide and protein libraries, which are used in drug discovery and development. In addition, PSC has been used in the synthesis of peptide and protein-based drugs, such as peptide hormones and enzyme inhibitors.
Advantages and Limitations for Lab Experiments
The main advantage of using PSC in laboratory experiments is its versatility. It can be used to cleave a wide range of organic molecules, including peptides, amines, and carboxylic acids. In addition, PSC is relatively easy to use, as it can be synthesized in a few minutes and does not require a high temperature or an inert atmosphere.
One limitation of using PSC in laboratory experiments is its toxicity. PSC is a corrosive and hazardous material, and should be handled with care. In addition, PSC may react with certain substrates, such as peptides and proteins, which can lead to undesired side reactions.
Future Directions
The use of PSC in laboratory experiments is likely to continue to expand in the future. As the demand for new and improved pharmaceuticals and other bioactive compounds continues to grow, PSC is likely to be used in the synthesis of peptide and protein libraries, which can be used in drug discovery and development. In addition, PSC is likely to be used in the synthesis of peptide and protein-based drugs, such as peptide hormones and enzyme inhibitors.
In addition, PSC is likely to be used in the synthesis of peptide and protein-based vaccines, as well as in the synthesis of peptide and protein-based biotherapeutics. Finally, PSC may also be used in the synthesis of peptide and protein-based nanomaterials, which can be used in a variety of biomedical applications.
Synthesis Methods
PSC is typically synthesized through the reaction of piperidine and chlorosulfonic acid, followed by the addition of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from -20°C to +60°C. The reaction is typically completed in a few minutes, and yields a white solid product.
properties
IUPAC Name |
2-piperidin-1-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-16(14,15)11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLIIPMJSLEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402078-01-6 |
Source


|
| Record name | 2-(piperidin-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)




![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)



